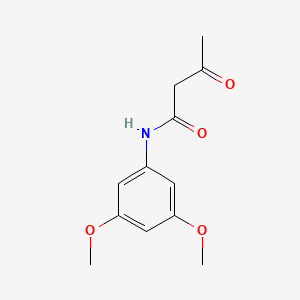
3',5'-DIMETHOXYACETOACETANILIDE, TECH.
Overview
Description
3',5'-DIMETHOXYACETOACETANILIDE, TECH.: is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3',5'-DIMETHOXYACETOACETANILIDE, TECH. typically involves the reaction of 3,5-dimethoxyaniline with a suitable acylating agent. One common method is the acylation of 3,5-dimethoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 3',5'-DIMETHOXYACETOACETANILIDE, TECH. may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3',5'-DIMETHOXYACETOACETANILIDE, TECH. can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that derivatives of 3',5'-dimethoxyacetoacetanilide exhibit promising anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, highlighting its potential use in medical formulations.
Organic Synthesis
- Intermediate for Organic Pigments : 3',5'-Dimethoxyacetoacetanilide serves as an important intermediate in the synthesis of organic pigments used in dyeing processes. Its derivatives are utilized to produce azo dyes that are widely used in textile applications due to their vibrant colors and stability .
- Building Block for Complex Molecules : The compound's functional groups allow it to act as a building block for synthesizing more complex organic molecules, which can be applied in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Efficacy
A study published by MDPI explored the anticancer effects of synthesized derivatives based on 3',5'-dimethoxyacetoacetanilide. The researchers conducted in vitro tests on MCF-7 cells, revealing that certain modifications to the compound significantly enhanced its cytotoxic effects. The results indicated IC50 values in the low micromolar range, suggesting strong potential for development into effective anticancer therapies .
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial efficacy, derivatives of 3',5'-dimethoxyacetoacetanilide were tested against common bacterial strains. The findings indicated that specific structural modifications led to increased activity against both E. coli and S. aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 3',5'-DIMETHOXYACETOACETANILIDE, TECH. involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Shares the dimethoxyphenyl moiety but differs in its functional groups.
3,4-Dimethoxyphenethylamine: Another dimethoxybenzene derivative with different biological activities.
Uniqueness: 3',5'-DIMETHOXYACETOACETANILIDE, TECH. is unique due to its specific structural features and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C12H15NO4/c1-8(14)4-12(15)13-9-5-10(16-2)7-11(6-9)17-3/h5-7H,4H2,1-3H3,(H,13,15) |
InChI Key |
XAALNGBIVYRYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














